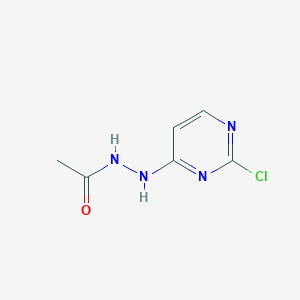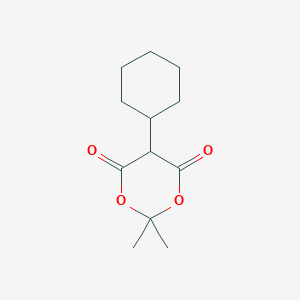
5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYCLOHEXYL-2,2-DIMETHYL-[1,3]DIOXANE-4,6-DIONE is an organic compound with the molecular formula C12H18O4. It is a heterocyclic compound featuring a dioxane ring substituted with cyclohexyl and dimethyl groups. This compound is known for its applications in organic synthesis and its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOHEXYL-2,2-DIMETHYL-[1,3]DIOXANE-4,6-DIONE typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions are carefully controlled to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-CYCLOHEXYL-2,2-DIMETHYL-[1,3]DIOXANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted dioxane derivatives .
Scientific Research Applications
5-CYCLOHEXYL-2,2-DIMETHYL-[1,3]DIOXANE-4,6-DIONE has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CYCLOHEXYL-2,2-DIMETHYL-[1,3]DIOXANE-4,6-DIONE involves its ability to undergo various chemical transformations. The compound’s molecular targets and pathways include interactions with enzymes and receptors, leading to its biological effects. The exact mechanisms are still under investigation, but its unique structure allows it to participate in diverse chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its use in organic synthesis and similar chemical properties.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another related compound with similar reactivity.
Uniqueness
5-CYCLOHEXYL-2,2-DIMETHYL-[1,3]DIOXANE-4,6-DIONE is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
3709-28-2 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H18O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
AUPBYTVHJWRWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


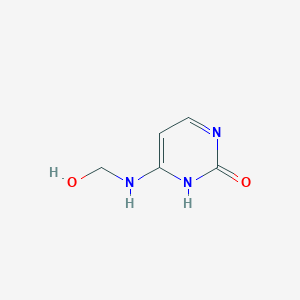
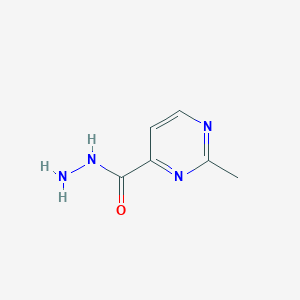
![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)
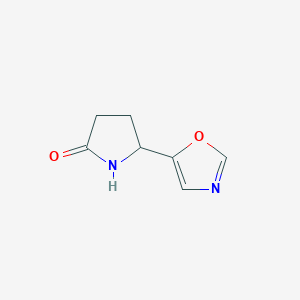
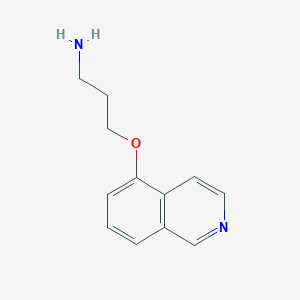
![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)
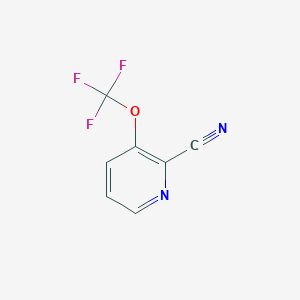
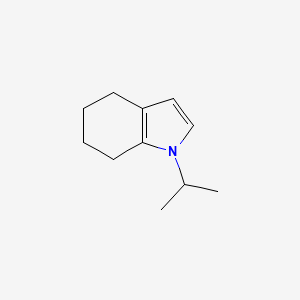
![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)
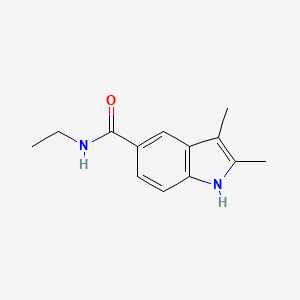
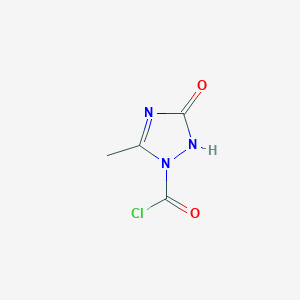
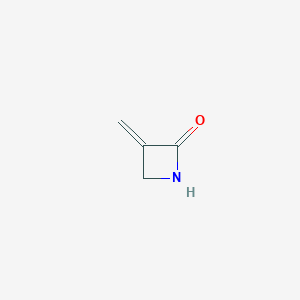
![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)
